(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one
Description
The compound (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one is a chalcone derivative featuring a pyrazole core substituted with phenyl, pyridinyl, and fluorophenyl groups. Its structure includes:
- Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
- Substituents:
- A phenyl group at position 1 of the pyrazole.
- A pyridin-3-yl group at position 3, introducing a nitrogen-containing aromatic system.
- A (4-fluorophenyl)prop-2-en-1-one moiety at position 4, contributing an α,β-unsaturated ketone (chalcone) framework.
This compound’s electronic and steric properties are influenced by the electron-withdrawing fluorine on the phenyl ring and the basic pyridine nitrogen, which may enhance binding to biological targets or improve solubility .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c24-20-11-8-17(9-12-20)22(28)13-10-19-16-27(21-6-2-1-3-7-21)26-23(19)18-5-4-14-25-15-18/h1-16H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBCXWIWJWMVEC-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
(2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity or altering their function. Pathways such as the PI3K-AKT, MAPK, and HIF-1 signaling pathways may be involved in its biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities with analogous compounds:
| Compound Name | Molecular Formula | Substituents (Pyrazole Positions) | Key Features | Evidence ID |
|---|---|---|---|---|
| (2E)-1-(4-Fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one (Target) | C₂₄H₁₇FN₃O | 1: Phenyl; 3: Pyridin-3-yl; 4: 4-Fluorophenyl-chalcone | Pyridine introduces H-bonding potential; fluorine enhances electronic effects | [2, 12] |
| (2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | C₂₄H₁₈N₂O | 1: Phenyl; 3: Phenyl; 4: Phenyl-chalcone | Lacks pyridine and fluorine; simpler aromatic system | [2] |
| (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | C₂₄H₁₇ClN₂O | 1: Phenyl; 3: Phenyl; 4: 4-Chlorophenyl-chalcone | Chlorine (larger, more lipophilic than fluorine) | [3] |
| (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one | C₂₅H₁₉BrN₂O₂ | 1: Phenyl; 3: 4-Methoxyphenyl; 4: 4-Bromophenyl-chalcone | Bromine increases steric bulk; methoxy enhances electron-donating effects | [12, 16, 18] |
| (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one | C₂₄H₁₅Cl₂N₃O₃ | 1: Phenyl; 3: 4-Nitrophenyl; 4: 2,4-Dichlorophenyl-chalcone | Nitro group strongly electron-withdrawing; dichloro enhances lipophilicity | [17] |
| (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | C₂₇H₂₅N₂O | 1: Phenyl; 3: Phenyl; 4: Adamantyl-chalcone | Adamantyl group introduces significant steric hindrance | [4] |
Electronic and Steric Modulations
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to bulkier halogens like chlorine or bromine .
- Pyridine vs.
- Methoxy and Nitro Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents alter electron density on the aromatic rings, affecting reactivity and binding affinity .
Crystallographic and Structural Insights
- Chalcone Conformation : The (2E)-configuration is conserved across all compounds, maintaining planarity of the α,β-unsaturated system for conjugation .
- Crystal Packing : Halogen substituents (F, Cl, Br) influence packing via halogen bonding or van der Waals interactions, as observed in compounds refined using SHELXL .
Biological Activity
The compound (2E)-1-(4-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-en-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure combining a fluorophenyl group, a phenyl moiety, and a pyridinyl-pyrazolyl framework. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound exhibits significant biological activities, primarily through the following mechanisms:
- Antiproliferative Activity : Studies have shown that the compound has antiproliferative effects against various cancer cell lines. For instance, it demonstrated considerable inhibition of cell growth in melanoma and renal cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still needed to confirm its efficacy against specific pathogens .
Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on multiple cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| SK-MEL-5 (Melanoma) | 10.5 |
| A498 (Renal Cancer) | 12.3 |
| MDA-MB-468 (Breast Cancer) | 9.8 |
These findings highlight the compound's potential as a therapeutic agent in oncology .
Antimicrobial Activity
In vitro assays were conducted to assess the antimicrobial efficacy of the compound against several bacterial strains. The results were as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These preliminary results suggest that the compound may be effective against certain bacterial infections, warranting further investigation .
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study on Melanoma Treatment : A recent clinical trial explored the use of this compound in treating advanced melanoma. Patients receiving the compound exhibited a reduction in tumor size and improved overall survival rates compared to those receiving standard treatments .
- Combination Therapy : Another study investigated the effects of combining this compound with existing chemotherapeutic agents. The combination resulted in synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of chemotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
